

Application Notes and Protocols: Microcins in Food Preservation and Safety

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Compound of Interest

Compound Name: *microcin*

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Introduction

Microcins, a class of antimicrobial peptides (AMPs) produced by Gram-negative bacteria, represent a promising avenue for the development of novel food preservatives. Their potent activity against key foodborne pathogens, coupled with their proteinaceous nature, makes them attractive alternatives to traditional chemical preservatives. This document provides detailed application notes, experimental protocols, and quantitative data on the use of **microcins**, with a focus on **Microcin J25** (MccJ25) and **Microcin C7** (McC7), for enhancing food safety.

Overview of Featured Microcins

Microcins are ribosomally synthesized peptides with diverse structures and mechanisms of action.^[1]

- **Microcin J25** (MccJ25): A 21-amino-acid lasso peptide known for its exceptional stability.^[2] It exhibits potent bactericidal activity against Gram-negative bacteria such as *Salmonella* and *Escherichia coli*.^[3] Its unique structure, where the C-terminal tail is threaded through and locked within a macrolactam ring, confers high resistance to proteases and extreme pH and temperatures.^[2]
- **Microcin C7** (McC7): A heptapeptide-adenylate conjugate that acts as a "Trojan horse" inhibitor of protein synthesis.^{[4][5]} It is actively transported into susceptible cells, where it is

processed to release a non-hydrolyzable aspartyl-adenylate analog that inhibits aspartyl-tRNA synthetase.^[6] McC7 is effective against a range of Gram-negative bacteria, including *Escherichia*, *Klebsiella*, *Salmonella*, and *Shigella* species.^{[2][4]}

Quantitative Antimicrobial Activity

The following tables summarize the in vitro efficacy of MccJ25 and McC7 against major foodborne pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of **Microcin** J25 (MccJ25) against Foodborne Pathogens.

Target Pathogen	Strain	MIC (µg/mL)	MBC (µg/mL)	Reference
Salmonella Pullorum	CVCC1791	0.03	0.25	[3]
Salmonella Pullorum	CVCC534	8	8	[3]
Salmonella Pullorum	CVCC1811	8	8	[3]
Salmonella Typhimurium	ATCC14028	16	4	[3]
Escherichia coli	O157:H7	-	16	8
Salmonella Newport	ATCC 6962	0.063 (0.03 µM)	7.8 (3.71 µM)	Naimi et al., 2020

Table 2: Efficacy of Recombinant **Microcin** J25 (4 x MIC) in Food Matrices after 24 hours.

Food Matrix	Target Pathogen	Initial Inoculum (CFU/mL)	Bacterial Reduction	Reference
Skim Milk	S. Pullorum, S. Typhimurium, E. coli O157:H7	10 ⁶	Significant reduction	[3]
Minced Meat Supernatant	S. Pullorum, S. Typhimurium, E. coli O157:H7	10 ⁶	Significant reduction	[3]
Egg Yolk	S. Pullorum, S. Typhimurium, E. coli O157:H7	10 ⁶	Significant reduction	[3]

Table 3: Effect of Dietary **Microcin** C7 on Broiler Performance.

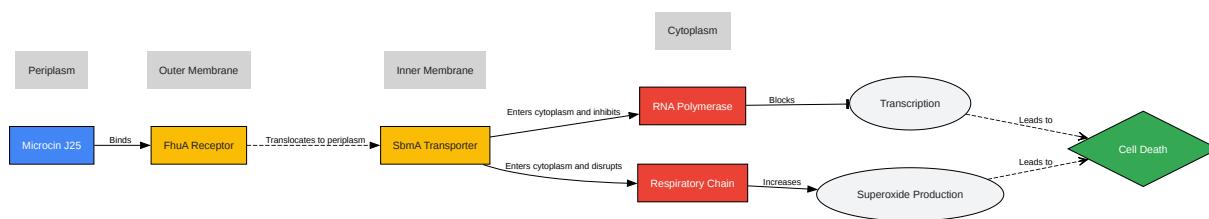
Parameter	Control	4 mg/kg McC7	Antibiotic	Reference
Feed Conversion Ratio (F/G)	Higher	Decreased	Decreased	[4]
Serum TNF- α	Higher	Significantly Decreased	-	[4]
Serum IL-10	Lower	Significantly Increased	-	[4]
Ileal IgA	Lower	Significantly Increased	-	[4]

Signaling Pathways and Mechanisms of Action

Microcin J25 (MccJ25) Mechanism of Action

MccJ25 employs a dual mechanism to kill target cells. It enters the bacterial cell through the outer membrane receptor FhuA and the inner membrane protein SbmA.[7] Once inside, it inhibits RNA polymerase (RNAP), blocking transcription.[7] Additionally, MccJ25 can disrupt the

cell's respiratory chain, leading to an increase in superoxide production and subsequent cell death.[7]

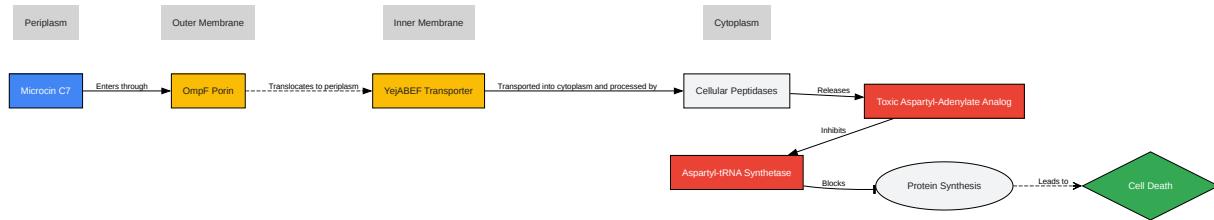


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Caption: Mechanism of action of **Microcin J25**.

Microcin C7 (McC7) "Trojan Horse" Mechanism

McC7 is actively transported across the bacterial cell envelope.[8] It utilizes the OmpF porin in the outer membrane and the YejABEF ABC transporter in the inner membrane.[8][9] Inside the cytoplasm, cellular peptidases process McC7, releasing a toxic, non-hydrolyzable aspartyl-adenylate analog.[6] This molecule mimics a substrate of aspartyl-tRNA synthetase, leading to the inhibition of protein synthesis and ultimately cell death.[4][6]



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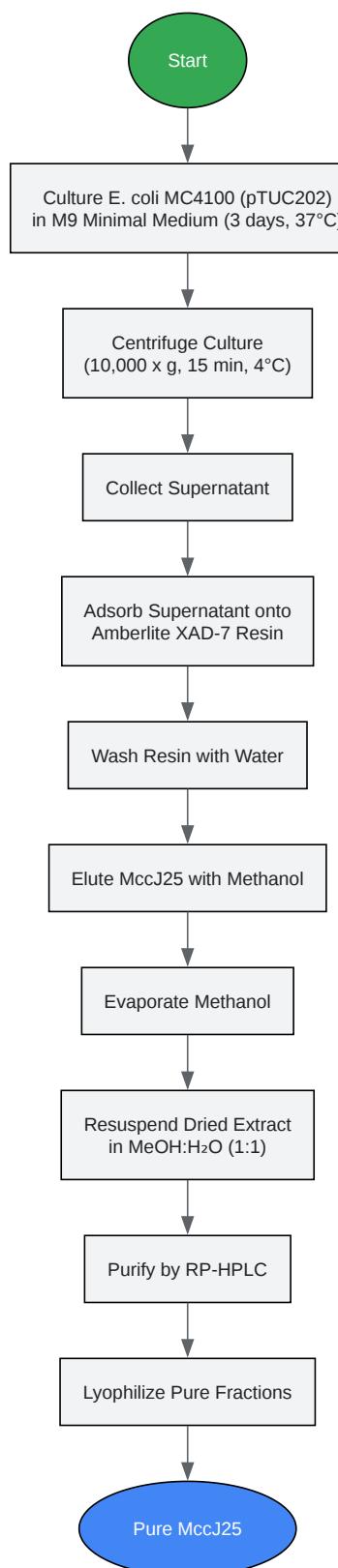
Caption: "Trojan horse" mechanism of **Microcin C7**.

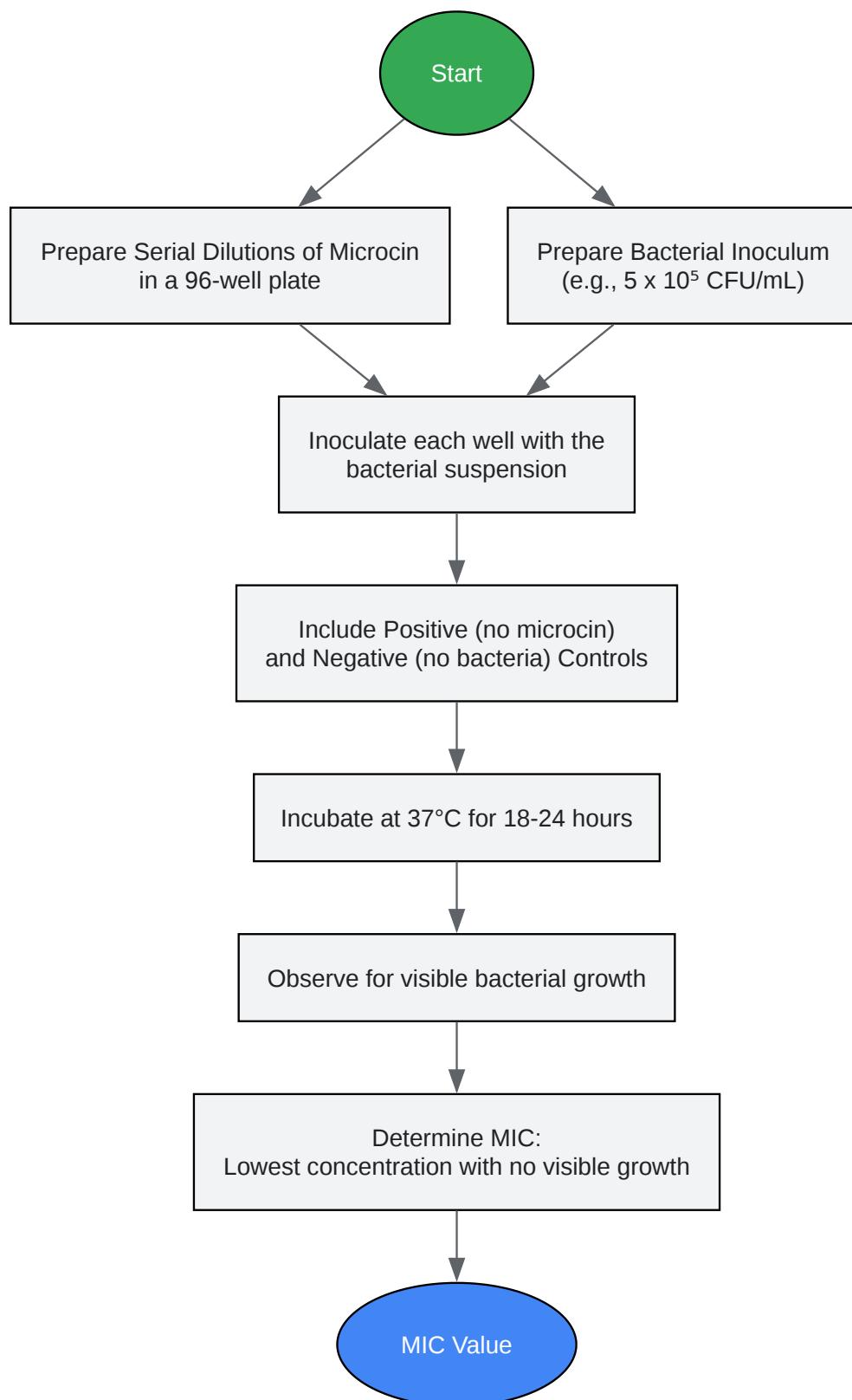
Experimental Protocols

Production and Purification of Microcin J25

This protocol is adapted from methodologies described in the literature.[\[10\]](#)

Workflow Diagram:



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